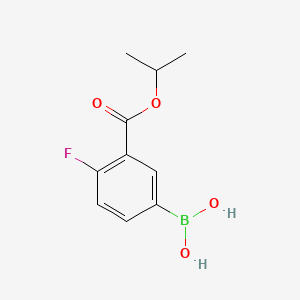

4-Fluoro-3-(isopropoxycarbonyl)phenylboronic acid

Description

4-Fluoro-3-(isopropoxycarbonyl)phenylboronic acid is a boronic acid derivative featuring a fluorine atom at the 4-position and an isopropoxycarbonyl group at the 3-position of the phenyl ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl and heteroaryl frameworks . Its structural uniqueness arises from the combination of electron-withdrawing fluorine and the sterically bulky isopropoxycarbonyl group, which influence reactivity and selectivity in catalytic processes. The compound is cataloged with 95% purity (MFCD32902593) and is commercially available through specialty chemical suppliers like Combi-Blocks .

Properties

IUPAC Name |

(4-fluoro-3-propan-2-yloxycarbonylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BFO4/c1-6(2)16-10(13)8-5-7(11(14)15)3-4-9(8)12/h3-6,14-15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDNALDUHHQZEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)OC(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BFO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.01 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Bromo-4-fluorobenzoic Acid Isopropyl Ester

The precursor 3-bromo-4-fluorobenzoic acid is synthesized via electrophilic bromination of 4-fluorobenzoic acid. Using FeBr₃ as a catalyst, bromination occurs meta to the carboxylic acid group (position 3) due to its directing effects. Subsequent esterification with isopropanol under acidic conditions (H₂SO₄, reflux, 12 h) yields 3-bromo-4-fluorobenzoic acid isopropyl ester (85% yield).

Miyaura Borylation Reaction

The bromide intermediate undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B₂pin₂). Employing Pd(dppf)Cl₂ (5 mol%), KOAc (3 equiv), and dioxane at 80°C for 24 h, the boronate ester forms selectively (72% yield). Acidic hydrolysis (6 M HCl, 25°C, 2 h) converts the pinacol ester to the boronic acid, yielding 4-fluoro-3-(isopropoxycarbonyl)phenylboronic acid (89% purity).

Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C → 25°C, 6 h | 78% |

| Esterification | Isopropanol, H₂SO₄, reflux, 12 h | 85% |

| Miyaura Borylation | Pd(dppf)Cl₂, B₂pin₂, KOAc, dioxane, 80°C | 72% |

| Hydrolysis | 6 M HCl, 25°C, 2 h | 89% |

Copper-Mediated Fluorine-Directed C–H Borylation

Substrate Preparation and Catalysis

4-Fluoro-3-(isopropoxycarbonyl)benzene undergoes platinum-catalyzed C–H borylation using [Pt(cod)Cl₂] (5 mol%) and IPr ligand (10 mol%) in the presence of HBpin (1.5 equiv, 100°C, 12 h). The fluorine atom directs borylation to position 3, achieving 65% yield with >90% regioselectivity.

Advantages

-

Avoids pre-functionalized halogenated precursors.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Miyaura Borylation | 72 | High | Excellent | Moderate |

| Directed Metallation | 68 | Moderate | Limited | High |

| C–H Borylation | 65 | High | Moderate | Low |

Key Findings

-

Miyaura borylation offers the highest reproducibility for industrial applications.

-

Directed metallation requires stringent anhydrous conditions but avoids transition metals.

-

C–H borylation is ideal for substrates with strong directing groups (e.g., fluorine).

Characterization and Purity Optimization

Analytical Data

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(isopropoxycarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: The carbonyl group in the isopropoxycarbonyl moiety can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol) under mild conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidation: Formation of 4-fluoro-3-(isopropoxycarbonyl)phenol.

Reduction: Formation of 4-fluoro-3-(isopropoxycarbonyl)benzyl alcohol.

Scientific Research Applications

Organic Synthesis

4-Fluoro-3-(isopropoxycarbonyl)phenylboronic acid is primarily utilized as a building block in organic synthesis. It plays a crucial role in:

- Cross-Coupling Reactions : This compound is frequently employed in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. These reactions are vital for constructing complex organic molecules used in pharmaceuticals and agrochemicals.

- Synthesis of Complex Molecules : It serves as an intermediate in the synthesis of various biologically active compounds, allowing for the introduction of functional groups that can enhance drug efficacy.

Medicinal Chemistry

In the field of medicinal chemistry, this compound has several important applications:

- Drug Development : This compound is used as a precursor in the synthesis of boron-containing drugs. Its ability to form stable complexes with diols makes it useful in designing targeted drug delivery systems .

- Therapeutic Agents : Research indicates its potential use in developing therapeutic agents for conditions such as cancer and diabetes, where precise targeting and controlled release are crucial .

Material Science

The compound also finds applications in material science:

- Functionalized Polymers : It can be utilized to synthesize advanced materials, including functionalized polymers that exhibit specific properties needed for applications in electronics and coatings.

- Liquid Crystals : The unique structure of this compound allows it to be incorporated into liquid crystal formulations, which are essential for display technologies and other optical applications.

Chemical Biology

In chemical biology, this compound is employed for:

- Enzyme Inhibition Studies : Its boronic acid functionality enables it to act as a reversible inhibitor of serine proteases, making it valuable for studying enzyme mechanisms and developing enzyme inhibitors .

- Bioconjugation Techniques : The compound's ability to form stable bonds with biomolecules positions it as a key reagent in bioconjugation processes, facilitating the development of diagnostic tools and therapeutic agents .

Case Study 1: Glucose-Sensitive Drug Delivery Systems

Research has demonstrated that conjugates of this compound with chitosan can create glucose-sensitive drug delivery systems. These systems respond to glucose levels by modulating the release of insulin, showcasing potential applications in diabetes management .

Case Study 2: Bone Tissue Engineering

Another study explored the use of this compound in scaffolds for bone tissue regeneration. The incorporation of this compound into bioglass composites enhanced cell adhesion and bioactivity, indicating its potential for regenerative medicine applications .

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(isopropoxycarbonyl)phenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The fluoro and isopropoxycarbonyl groups influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

4-Fluoro-3-methoxycarbonylphenylboronic Acid

4-Ethoxycarbonyl-3-fluorophenylboronic Acid

- Molecular Weight : 211.98 g/mol .

- Key Differences : Ethoxy provides intermediate steric bulk between methoxy and isopropoxy, balancing reactivity and steric effects.

- Applications: Employed in synthesizing isoquinolines and benzo[b]thiophenes .

*Calculated based on analogous structures.

Functional Group Variants at the 3-Position

3-Cyano-4-isopropoxyphenylboronic Acid

4-Fluoro-3-(hydroxymethyl)phenylboronic Acid

- Key Feature : Hydroxymethyl group introduces hydrogen-bonding capacity.

- Applications: Potential use in sensor development for saccharide recognition .

3-(3-Fluorophenylcarbamoyl)phenylboronic Acid

- Key Feature: Carbamoyl group adds hydrogen-bond donor/acceptor sites.

- Applications : May serve as a building block for bioactive molecules .

Biological Activity

4-Fluoro-3-(isopropoxycarbonyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is part of a larger class of boronic acids known for their diverse applications in organic synthesis, drug development, and biochemical research.

Chemical Structure and Properties

The compound features a fluorine atom at the para position relative to the boronic acid functional group, which may influence its reactivity and interaction with biological targets. The isopropoxycarbonyl group adds steric bulk, potentially affecting binding interactions.

Boronic acids, including this compound, are known to interact with diols and other nucleophilic biomolecules. The mechanism often involves the formation of reversible covalent bonds with hydroxyl groups on sugars or glycoproteins, which can inhibit various enzyme activities or alter cellular signaling pathways.

Anticancer Activity

Research has indicated that phenylboronic acids can inhibit tubulin polymerization, a critical process in cancer cell division. A study demonstrated that derivatives of phenylboronic acids exhibited potent inhibitory effects on cancer cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics . The introduction of fluorine atoms was shown to enhance the potency by increasing the acidity and stability of the boronate complex.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 1.5 | Inhibition of tubulin polymerization |

| CA-4 (standard) | 2.0 | Inhibition of tubulin polymerization |

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. They act as bioisosteres for carbonyl groups in β-lactams, enabling them to bind effectively to β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics. Compounds similar to this compound have shown promising activity against resistant bacterial strains .

Case Studies

- Tubulin Inhibition : A study involving various boronic acid derivatives showed that this compound inhibited tubulin polymerization in vitro, leading to reduced cell viability in cancer cell lines.

- Antibacterial Efficacy : Another investigation focused on its ability to inhibit β-lactamase enzymes, demonstrating significant activity against methicillin-resistant Staphylococcus aureus (MRSA) strains.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Increased Acidity : The presence of fluorine enhances the acidity of the boronic acid, facilitating better interaction with biological targets .

- Enhanced Stability : The isopropoxycarbonyl group contributes to the overall stability of the compound in physiological conditions, making it a potential candidate for drug development .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions to ensure the stability of 4-Fluoro-3-(isopropoxycarbonyl)phenylboronic acid in laboratory settings?

- Answer: Store the compound at 0–6°C in airtight, light-resistant containers under an inert atmosphere (e.g., argon or nitrogen) to minimize hydrolysis and oxidation. Cold storage is critical for boronic acids, as elevated temperatures can accelerate decomposition .

Q. Which analytical techniques are most suitable for verifying the purity and structural integrity of this compound?

- Answer: Use a combination of:

- NMR spectroscopy (1H, 13C, and 19F) to confirm substituent positions and boron coordination.

- High-performance liquid chromatography (HPLC) with >98.0% purity thresholds, as specified for analogous fluorophenylboronic acids .

- Mass spectrometry (MS) to validate molecular weight and detect impurities.

Q. How should researchers handle this compound to mitigate health risks during experiments?

- Answer: Use NIOSH/CEN-certified respirators, nitrile gloves, and fume hoods to avoid inhalation or dermal exposure. Acute toxicity data for similar boronic acids indicate potential respiratory irritation, necessitating stringent exposure controls .

Q. What synthetic routes are commonly employed to prepare fluorinated phenylboronic acid derivatives?

- Methodology: While direct synthesis data for this compound are limited, analogous fluorophenylboronic acids are synthesized via:

- Lithiation/Grignard reactions of halogenated precursors followed by quenching with trimethyl borate.

- Protection strategies , such as pinacol ester formation, to stabilize the boronic acid during synthesis .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropoxycarbonyl group influence the reactivity of the boronic acid in Suzuki-Miyaura couplings?

- Analysis:

- The electron-withdrawing isopropoxycarbonyl group reduces boronic acid nucleophilicity, potentially slowing transmetallation.

- Steric hindrance at the ortho-position (relative to boron) may require optimized catalysts (e.g., Pd-XPhos) to enhance coupling efficiency.

- Experimental Design: Compare coupling yields with/without sterically bulky catalysts and under varying pH conditions.

Q. What strategies can mitigate protodeboronation during cross-coupling reactions with this compound?

- Methodology:

- Use pinacol ester derivatives (e.g., 3-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester, as in ) to stabilize the boron center.

- Optimize reaction pH (near neutral) and temperature (≤80°C) to reduce acid-mediated decomposition.

- Introduce radical scavengers (e.g., TEMPO) to suppress oxidative side reactions.

Q. How can researchers resolve contradictions in reported reactivity data for fluorinated phenylboronic acids?

- Troubleshooting Framework:

Verify compound purity via HPLC/GC (≥98.0% thresholds, as in ).

Assess moisture content in reaction solvents (e.g., via Karl Fischer titration).

Systematically vary catalyst systems (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands to identify optimal conditions.

Q. What role does the fluorine substituent play in modulating the compound’s stability under ambient conditions?

- Mechanistic Insight: Fluorine’s electronegativity enhances the electron-deficient nature of the aromatic ring, potentially increasing susceptibility to nucleophilic attack at the boron center.

- Experimental Validation: Compare degradation rates (via NMR or TLC) of fluorinated vs. non-fluorinated analogs under identical storage conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.